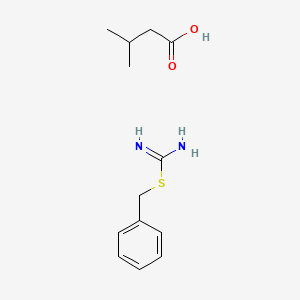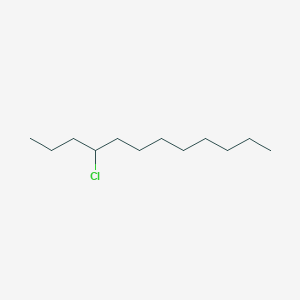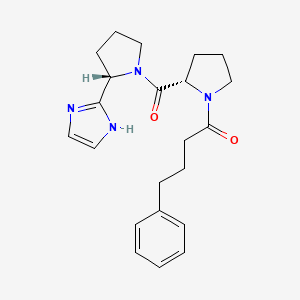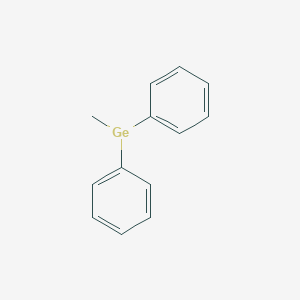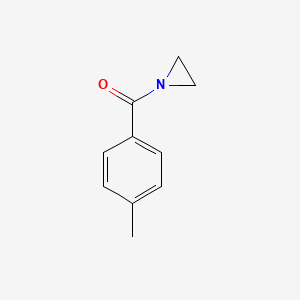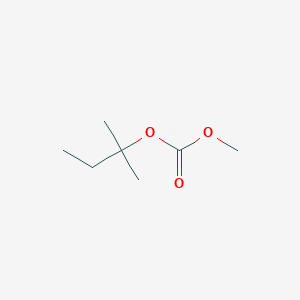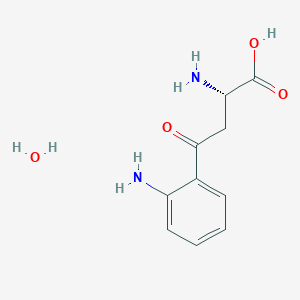
1-Methyl-3-(2,2,2-trifluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2,2,2-trifluoroethyl)urea is an organic compound characterized by the presence of a trifluoroethyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2,2,2-trifluoroethyl)urea can be synthesized through several methods. One common approach involves the reaction of 1-methylurea with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .
化学反応の分析
Types of Reactions: 1-Methyl-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with various functional groups.
科学的研究の応用
1-Methyl-3-(2,2,2-trifluoroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-Methyl-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
類似化合物との比較
1,3-bis(2,2,2-trifluoroethyl)urea: Another urea derivative with two trifluoroethyl groups, used in similar applications but with different reactivity and properties.
2,2,2-Trifluoroethylamine: A related compound with a trifluoroethyl group attached to an amine, used in the synthesis of various organic molecules.
Uniqueness: 1-Methyl-3-(2,2,2-trifluoroethyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
692-10-4 |
|---|---|
分子式 |
C4H7F3N2O |
分子量 |
156.11 g/mol |
IUPAC名 |
1-methyl-3-(2,2,2-trifluoroethyl)urea |
InChI |
InChI=1S/C4H7F3N2O/c1-8-3(10)9-2-4(5,6)7/h2H2,1H3,(H2,8,9,10) |
InChIキー |
SCMRJRIQHHKNOX-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


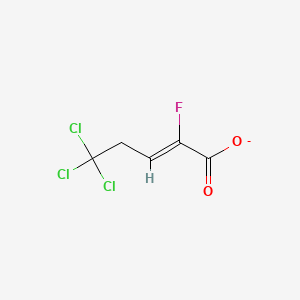
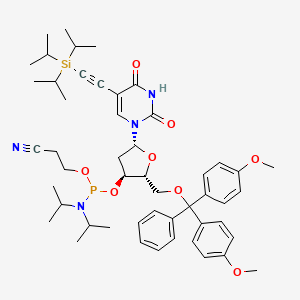
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
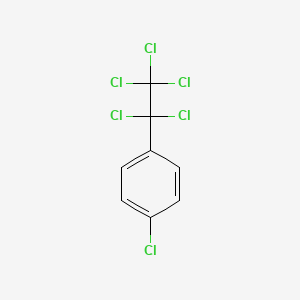
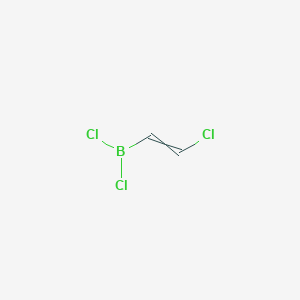
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
